molecular formula C7H12O4S B144387 Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester CAS No. 7400-45-5

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester

Cat. No. B144387
M. Wt: 192.24 g/mol
InChI Key: XNDKLLFGXIEGKL-UHFFFAOYSA-N
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Patent
US09242993B2

Procedure details

To a solution of methyl thioglycolate (91.0 mL, 1.0 mol) and piperidine (2 mL, 4.05 mmol) was added methyl acrylate (99.2 mL, 1.1 mol) dropwise. The reaction mixture was stirred at 50° C. for 2 h. The excess methyl acrylate and piperidine were then removed by distillation to afford methyl-3-(2-methoxy-2-oxoethylthio)-propanoate as a colourless oil (185 g, 96%). Without further purification, the crude product was used directly to the next step.
Quantity
91 mL
Type
reactant
Reaction Step One
Quantity
99.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].[C:7]([O:11][CH3:12])(=[O:10])[CH:8]=[CH2:9]>N1CCCCC1>[CH3:12][O:11][C:7](=[O:10])[CH2:8][CH2:9][S:3][CH2:2][C:1]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
91 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
99.2 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
2 mL
Type
catalyst
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess methyl acrylate and piperidine were then removed by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CCSCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 185 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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